molecular formula C13H26N2O B3234985 2-[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-ethanol CAS No. 1353985-94-0

2-[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-ethanol

Cat. No.: B3234985
CAS No.: 1353985-94-0
M. Wt: 226.36 g/mol
InChI Key: SQUWYBOMJCWVLV-UHFFFAOYSA-N
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Description

2-[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-ethanol is an organic compound with the molecular formula C₁₃H₂₆N₂O and a molecular mass of 226.36 g/mol This compound features a cyclopropyl group, a dimethylamino group, and a cyclohexyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-ethanol typically involves the reaction of cyclopropylamine with 2-dimethylamino-cyclohexanone, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

2-[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • **2-[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-methanol
  • **2-[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-propanol
  • **2-[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-butanol

Uniqueness

2-[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the dimethylamino group enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

2-[cyclopropyl-[2-(dimethylamino)cyclohexyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-14(2)12-5-3-4-6-13(12)15(9-10-16)11-7-8-11/h11-13,16H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUWYBOMJCWVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1N(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301190342
Record name Ethanol, 2-[cyclopropyl[2-(dimethylamino)cyclohexyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353985-94-0
Record name Ethanol, 2-[cyclopropyl[2-(dimethylamino)cyclohexyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353985-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[cyclopropyl[2-(dimethylamino)cyclohexyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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